Allyl alpha-D-mannopyranoside

Description

Significance within Carbohydrate Chemistry and Glycobiology

In carbohydrate chemistry, the allyl group serves as a versatile protecting group and a chemical handle for further modifications. nih.gov Allyl alpha-D-mannopyranoside is a crucial intermediate for synthesizing complex, mannose-containing oligosaccharides and glycoconjugates. mdpi.comresearchgate.net Its utility stems from the allyl group's ability to be easily removed or modified, providing access to the anomeric position for glycosylation reactions. This makes it an essential building block in the assembly of biologically relevant glycans, such as those found on the surface of pathogens or involved in cellular recognition processes. nih.govnih.gov For instance, it has been employed in the synthesis of the core trisaccharide of N-linked glycans and the heptasaccharide found in the pathogenic yeast Candida glabrata. mdpi.comnih.gov

The significance of this compound extends deeply into glycobiology, where it is used to study carbohydrate-protein interactions, which are fundamental to processes like cell-cell recognition, immune responses, and pathogenesis. ontosight.ainih.gov The mannose residue is specifically recognized by a class of proteins called lectins, such as Concanavalin A. nih.govnih.gov By incorporating this compound into larger structures or onto surfaces, researchers can create tools to investigate these binding events. It serves as a precursor for crafting glycomimetic antagonists that can block bacterial adhesion to host cells, a critical first step in many infections. researchgate.netnih.gov For example, derivatives have been synthesized to act as antagonists of the FimH adhesin on uropathogenic E. coli, which is a key factor in urinary tract infections. researchgate.netnih.gov Furthermore, the allyl group allows for its attachment to various platforms, including nanoparticles, polymers, and microarrays, to develop probes and multivalent systems for studying and exploiting glycan recognition events. scitepress.orgnih.govnih.gov

Historical Context and Evolution of Research on this compound

The use of allyl glycosides in carbohydrate chemistry has a well-established history, with the allyl group being recognized early on for its unique reactivity. Initial research focused on leveraging the allyl group as a temporary protecting group at the anomeric position, which could be selectively removed under neutral conditions without affecting other common protecting groups like benzyl (B1604629) ethers or esters. Early synthetic methods for preparing allyl glycosides, including this compound, often involved reactions under acidic conditions. For example, a 2021 study describes a synthesis by reacting D-(+)-mannose with allyl alcohol in the presence of an acid catalyst. nih.gov

Over time, research evolved from using this compound in simple monosaccharide manipulations to employing it as a key building block in the synthesis of increasingly complex molecules. mdpi.comnih.govnih.gov Its role expanded significantly with the advent of modern synthetic methodologies. For example, it became a crucial acceptor molecule in regioselective glycosylation reactions to build specific linkages found in nature. nih.govnih.gov Researchers developed methods to selectively protect the hydroxyl groups of this compound, turning it into a versatile platform for constructing branched and linear mannose oligosaccharides. mdpi.comnih.gov This evolution was driven by the growing understanding of the biological importance of specific mannose-containing glycans and the need for pure, well-defined structures for biological studies. rsc.org

Current Research Landscape and Future Directions in Glycoscience

The current research landscape sees this compound being utilized in sophisticated applications at the interface of chemistry, biology, and materials science. A significant area of research is its use in the development of carbohydrate microarrays. scitepress.org The allyl group facilitates the immobilization of the mannoside onto a solid support, creating a high-throughput platform to screen for protein-carbohydrate interactions, which is valuable for identifying lectin binding profiles or discovering inhibitors of pathogen adhesion. scitepress.org

Another active research front is the synthesis of mannosylated polymers and dendrimers for biomedical applications. nih.govnih.gov this compound can be attached to polymer backbones to create materials that can target mannose receptors on specific cells, such as antigen-presenting cells, for targeted gene or drug delivery. nih.gov It also remains a cornerstone in the total synthesis of complex, naturally occurring N-glycans and other mannose-rich structures, enabling detailed studies of their biological functions. nih.govnih.gov

Future research is poised to further exploit the versatility of this compound. Efforts will likely focus on designing more potent and selective glycomimetic drugs based on its structure to combat infectious diseases by inhibiting microbial adhesion. researchgate.net The development of novel biomaterials incorporating this mannoside for applications in tissue engineering and regenerative medicine is another promising avenue. As our understanding of the glycome deepens, the demand for precisely engineered carbohydrate structures will grow, ensuring that this compound will continue to be a fundamental tool for synthesizing the molecular probes and functional materials needed to advance the field of glycoscience.

Table 2: Selected Research Applications of this compound

| Research Area | Application | Key Finding/Significance | Reference |

|---|---|---|---|

| Oligosaccharide Synthesis | Used as a building block/acceptor molecule. | Enabled the efficient synthesis of a 3,6-branched mannose trisaccharide, the core structure of N-linked glycans. | mdpi.com |

| Oligosaccharide Synthesis | Served as a key intermediate. | Facilitated the synthesis of a mannose heptasaccharide found in the pathogenic yeast Candida glabrata. | nih.gov |

| Glycobiology/Anti-adhesion Therapy | Precursor for synthesizing FimH antagonists. | S-linked analogues derived from allyl thiomannoside were evaluated as potent inhibitors of E. coli adhesion. | nih.gov |

| Biomaterials/Drug Delivery | Monomer for creating mannosylated polymers. | Synthesized mannose-capped polymers for targeted gene delivery to antigen-presenting cells. | nih.gov |

| Glyco-analytics | Component for carbohydrate microarrays. | Used to prepare surfaces for studying bacterial adhesion via Surface Plasmon Resonance Imaging. | scitepress.org |

| Synthetic Methodology | Substrate in regioselective glycosylation. | Enabled the rapid assembly of complex branched mannose oligosaccharides through controlled glycosylation strategies. | nih.gov |

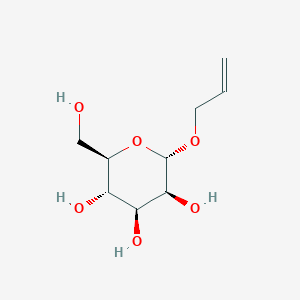

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6-,7+,8+,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNKZTHFPGIJNS-DFTQBPQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Allyl Alpha D Mannopyranoside and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides the most versatile and established routes to Allyl alpha-D-mannopyranoside. These approaches involve the coupling of a suitably protected mannose derivative (the glycosyl donor) with allyl alcohol (the glycosyl acceptor).

The key to successfully synthesizing this compound lies in controlling the stereochemistry at the anomeric center. The anomeric effect inherently favors the formation of the α-glycoside, which simplifies the synthesis compared to the β-anomer. beilstein-journals.org Various strategies have been refined to ensure high yields and excellent α-selectivity.

One of the oldest yet still relevant methods for glycosylation is the Koenigs-Knorr reaction, first reported in 1901. wikipedia.orgdrugfuture.com The classical approach involves the reaction of a glycosyl halide, typically a bromide or chloride, with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide. wikipedia.orgcdnsciencepub.com

In the synthesis of allyl α-D-mannopyranoside, a per-acetylated α-D-mannopyranosyl bromide is a common glycosyl donor. The presence of a participating group, like an acetyl group at the C-2 position, typically leads to the formation of a 1,2-trans glycosidic linkage (β-glycoside for mannose) through anchimeric assistance. wikipedia.org However, for mannose, the α-directing anomeric effect is strong, and modifications to the classic Koenigs-Knorr conditions can yield the α-anomer. The stereochemical outcome is influenced by factors such as the promoter, solvent, and the specific protecting groups on the sugar. glycoforum.gr.jp For instance, the use of less participating ether protecting groups (e.g., benzyl) at C-2 can favor α-glycoside formation. Modern adaptations have explored a range of promoters, including mercuric salts (Helferich method), cadmium carbonate, and silver triflate, to optimize the reaction. wikipedia.orgnih.gov Boronic acid-catalyzed Koenigs-Knorr reactions have also been developed for regioselective glycosylations. sci-hub.seslideshare.net

A study demonstrated the synthesis of an allyl α-D-mannopyranoside derivative as part of a multi-step synthesis of a hexasaccharide. The process involved coupling a xylopyranosyl bromide with a complex tetrasaccharide acceptor containing an allyl α-D-mannopyranoside unit at its reducing end, utilizing the Koenigs-Knorr method. nih.gov Another preparation involves the direct reaction of D-mannose with allyl alcohol in the presence of p-toluenesulfonyl chloride to yield allyl-D-mannopyranoside. google.com

Table 1: Examples of Koenigs-Knorr Method Adaptations

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Product | Reference |

|---|---|---|---|---|

| 2,3,4-tri-O-acetyl-α-L-xylopyranosyl bromide | Tetrasaccharide with allyl α-D-mannopyranoside terminus | Koenigs-Knorr conditions | Hexasaccharide | nih.gov |

| Acetobromoglucose | Alcohols | Silver Carbonate | Glycoside | wikipedia.org |

| Glycosyl Halide | Unprotected Glycosyl Acceptor | Silver Oxide, Imidazole-boronic acid | 1,2-trans Glycoside | sci-hub.se |

The Schmidt trichloroacetimidate (B1259523) method is a powerful and widely used strategy for forming glycosidic bonds. nih.gov This method involves activating a glycosyl hemiacetal with trichloroacetonitrile (B146778) in the presence of a base (like DBU or sodium hydride) to form a highly reactive glycosyl trichloroacetimidate donor. nih.govacs.org These donors are then activated by a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), to react with the glycosyl acceptor. nih.govnih.govnih.gov

For the synthesis of this compound, a protected mannose is first converted to its trichloroacetimidate derivative. Subsequent reaction with allyl alcohol, promoted by a Lewis acid, yields the desired allyl glycoside. nih.gov The stereoselectivity is generally high, with the α-anomer being the major product due to the anomeric effect, especially when non-participating protecting groups are used at the C-2 position. beilstein-journals.org Even with participating groups like acyl protectors at C-2, the α-stereoselective formation of glycosidic bonds is often favored in the mannose series. nih.gov

This method has been successfully applied in the regioselective synthesis of complex mannose oligosaccharides, using acceptors like allyl 6-O-TBDPS-α-D-mannopyranoside, where glycosylation occurs specifically at the 3-OH position. nih.govnih.gov

Table 2: Trichloroacetimidate-Mediated Synthesis of Allyl Mannoside Derivatives

| Glycosyl Donor | Glycosyl Acceptor | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Mannosyl Trichloroacetimidate Donor | Allyl 6-O-TBDPS-α-D-mannopyranoside | TMSOTf | Allyl 3-O-glycosylated-α-D-mannopyranoside | Good | nih.govnih.gov |

| Disaccharide Trichloroacetimidate | Allyl 4-O-(...)-α-D-mannopyranoside | Not specified | Tetrasaccharide | Not specified | nih.gov |

Thioglycosides are versatile glycosyl donors valued for their stability during various protecting group manipulations and their tunable reactivity. google.com They can be activated under specific conditions, making them orthogonal to other glycosylation methods like the trichloroacetimidate approach. google.com A common thioglycoside donor is a phenyl or ethyl thiomannoside.

Activation of thioglycosides is typically achieved using a thiophilic promoter system. Popular choices include N-iodosuccinimide (NIS) combined with a catalytic amount of triflic acid (TfOH) or TMSOTf, or iodonium (B1229267) dicollidine perchlorate (B79767) (IDCP). dtu.dk Palladium(II) salts have also been reported as effective promoters for activating thioglycosides. nih.gov Upon activation, the thioglycoside forms a reactive intermediate that is readily attacked by the glycosyl acceptor, such as allyl alcohol.

The "armed-disarmed" strategy, developed by Fraser-Reid, is a key concept in thioglycoside chemistry. An "armed" donor, with electron-donating protecting groups (like benzyl (B1604629) ethers), is more reactive than a "disarmed" acceptor, which has electron-withdrawing groups (like acyl esters). This difference in reactivity allows for the selective glycosylation of a disarmed acceptor by an armed donor without self-condensation of the acceptor. dtu.dkbeilstein-journals.org In the context of mannosylation, thiomannosides are generally highly α-selective. researchgate.net A method involving the two-step activation of a benzylidene-protected thiomannoside donor using 1-benzenesulfinylpiperidine (BSP) and triflic anhydride (B1165640) (Tf₂O) has been effectively used for challenging 1,2-cis glycosylations. beilstein-journals.org

Table 3: Promoter Systems for Thioglycoside Activation

| Promoter System | Description | Reference |

|---|---|---|

| NIS/TfOH or NIS/TMSOTf | Halonium-based activation. Widely used and effective for many thioglycosides. | dtu.dk |

| IDCP | Iodonium dicollidine perchlorate, another common halonium-based promoter. | dtu.dk |

| BSP/Tf₂O | Two-step activation particularly useful for stereoselective 1,2-cis mannosylation. | beilstein-journals.org |

Glycosylations using allyltrimethylsilane (B147118) as a nucleophile are primarily employed for the synthesis of C-glycosides, where a carbon-carbon bond is formed at the anomeric center. nih.govacs.orgresearchgate.net In these reactions, a glycosyl donor is activated by a Lewis acid, and the resulting oxocarbenium ion is attacked by the allyl group of allyltrimethylsilane. nih.gov

While this method is standard for C-allylation, its direct application for the synthesis of allyl O-glycosides is less common. However, related methodologies exist. For example, a gold-catalyzed glycosylation has been developed where various nucleophiles, including allyl alcohol, react with glycosyl ester donors to give the corresponding mannosides in excellent yields and with exclusive α-selectivity. rsc.org

Furthermore, the interplay between O- and C-glycosylation pathways can be complex. Studies on glycosyl cation clocks have shown that intramolecular cyclization of an O-2-allyl silane (B1218182) protecting group can compete with intermolecular glycosylation, highlighting the reactivity of allyl groups within these reaction systems. nih.gov While direct glycosylation of allyl alcohol mediated by allyltrimethylsilane is not the standard approach, the broader context of using silicon-based reagents and allyl nucleophiles is a significant area of carbohydrate chemistry. thieme-connect.deuniversiteitleiden.nl

Table 4: Allyltrimethylsilane in Glycosylation Reactions

| Glycosyl Donor | Nucleophile | Mediator/Catalyst | Primary Product Type | Reference |

|---|---|---|---|---|

| Glycosyl Picolinates | Allyltrimethylsilane | Cu(OTf)₂ | C-Glycosides | nih.gov |

| 3,4,6-tri-O-acetyl-d-glucal | Allyltrimethylsilane | TEMPO Oxoammonium Cation | C-Allylglycoside | acs.org |

Hydrogen bond-mediated aglycone delivery (HAD) is a sophisticated strategy for controlling stereoselectivity in glycosylation reactions. umsl.edu This technique relies on the temporary, non-covalent tethering of the glycosyl acceptor to the glycosyl donor through a hydrogen bond. This pre-organization of the reactants guides the acceptor to a specific face of the intermediate oxocarbenium ion, leading to high stereocontrol. umsl.edu

In a typical HAD setup, a directing group, such as a picoloyl (Pico) group, is installed at a remote position (e.g., C-3, C-4, or C-6) on the glycosyl donor. acs.org The nitrogen atom of the picoloyl ring forms a hydrogen bond with the hydroxyl group of the glycosyl acceptor (like allyl alcohol). This interaction brings the acceptor into close proximity on one side of the sugar ring, facilitating a highly stereoselective nucleophilic attack. umsl.edu

This method has proven particularly powerful for the synthesis of challenging 1,2-cis glycosides, including β-mannosides, where it can provide complete facial selectivity at ambient temperatures. acs.orgfigshare.comnih.gov By positioning the picoloyl group appropriately, the HAD strategy can be adapted to direct the synthesis of either α- or β-glycosides, making it a versatile tool for complex oligosaccharide synthesis. acs.org

Table 5: Principles of Hydrogen Bond-Mediated Aglycone Delivery (HAD)

| Key Component | Function | Desired Outcome | Reference |

|---|---|---|---|

| Picoloyl (Pico) Group | Directing group on the donor that forms a hydrogen bond with the acceptor. | Pre-organizes the donor-acceptor complex. | umsl.eduacs.org |

| Glycosyl Acceptor (e.g., Allyl Alcohol) | Forms an intermolecular hydrogen bond with the directing group. | Guides the nucleophilic attack to one face of the oxocarbenium ion. | umsl.eduumsl.edu |

Regioselective Functionalization Techniques

The chemical equivalence of the secondary hydroxyl groups at positions C-2, C-3, and C-4 of the pyranose ring presents a significant challenge in carbohydrate synthesis. Achieving regioselective functionalization of this compound, thereby differentiating among these positions and the primary C-6 hydroxyl, is crucial for its effective use as a synthetic intermediate. Methodologies to achieve this include the strategic application of protecting groups and the use of sophisticated catalytic systems.

Protecting group strategies are fundamental to carbohydrate chemistry, allowing temporary masking of specific hydroxyl groups to direct reactivity to desired positions. Isopropylidenation, the formation of a cyclic ketal with acetone (B3395972) or a derivative, is a common technique.

For α-D-mannopyranosides, direct and regioselective 2,3-O-isopropylidenation can be achieved efficiently. Traditionally, preparing 2,3-O-isopropylidene-α-D-mannopyranosides involved a two-step process: initial di-O-isopropylidenation to form the 2,3:4,6-di-O-isopropylidene derivative, followed by selective acidic hydrolysis of the 4,6-ketal. nih.gov However, more direct methods have been developed.

A highly efficient, one-step method involves treating an α-D-mannopyranoside with 2-methoxypropene (B42093) in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) at elevated temperatures. nih.govresearchgate.net This approach yields the desired 2,3-O-isopropylidene-α-D-mannopyranosides directly in high yields, typically between 80-90%. nih.govresearchgate.net This method provides a practical route to key intermediates where the C-4 and C-6 hydroxyl groups are available for subsequent functionalization, such as glycosylation, to create branched structures. nih.govresearchgate.net

Table 1: Direct 2,3-O-Isopropylidenation of Various α-D-Mannopyranosides nih.govresearchgate.net

| Starting Mannoside | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| p-Methoxyphenyl α-D-mannopyranoside | 2-methoxypropene, TsOH·H₂O, DMF | 70 °C, 4 h | p-Methoxyphenyl 2,3-O-isopropylidene-α-D-mannopyranoside | 93 |

| p-Nitrophenyl α-D-mannopyranoside | 2-methoxypropene, TsOH·H₂O, DMF | 70 °C, 2 h | p-Nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside | 90 |

| Allyl α-D-mannopyranoside | 2-methoxypropene, TsOH·H₂O, DMF | 70 °C, 2 h | Allyl 2,3-O-isopropylidene-α-D-mannopyranoside | 88 |

Organocatalysis has emerged as a powerful tool for the regioselective functionalization of carbohydrates, avoiding the use of often toxic heavy-metal catalysts. These methods can distinguish between hydroxyl groups with subtle differences in steric and electronic properties.

For mannoside derivatives, organocatalysts have been shown to direct acylation to specific positions. While methods for selectively acylating equatorial hydroxyl groups are more common, techniques for functionalizing the more sterically hindered axial hydroxyls have also been developed. For instance, computational studies on allyl 4,6-O-benzylidene-α-D-mannopyranoside were used to examine the selective benzoylation of the axial C-4 hydroxyl group. Current time information in Bangalore, IN.

Borinic acid catalysis represents another strategy for regioselective functionalization. Diarylborinic acids can act as catalysts to selectively activate the equatorial hydroxyl group of a cis-vicinal diol pair. This activation enhances its nucleophilicity, directing subsequent acylation or alkylation to that position. This approach has been explored for the regioselective modification of various carbohydrate derivatives.

Oligosaccharide Construction Utilizing this compound as a Glycosyl Acceptor or Donor

This compound is a valuable component in oligosaccharide synthesis, capable of acting as both a glycosyl acceptor and, after modification, a glycosyl donor. evitachem.com As an acceptor, its hydroxyl groups serve as nucleophiles to attack an activated glycosyl donor. The allyl group at the anomeric position is stable during this process. To be used as a donor, the allyl group is typically isomerized to a more labile prop-1-enyl glycoside, which can then be activated for glycosylation using promoters like N-iodosuccinimide (NIS). acs.org

Oligosaccharides with α-(1→2) mannosidic linkages are significant components of microbial and fungal cell walls. An effective method for synthesizing these structures utilizes the rearrangement of sugar 1,2-orthoesters.

A notable one-step synthesis involves the oligomerization of a β-D-mannopyranosyl allyl 1,2-orthoester. nih.govresearchgate.net Under optimized conditions, this reaction yields a mixture of α-(1→2) linked mannopyranosyl oligosaccharides directly attached to the allyl aglycone. From a single reaction, it is possible to isolate acetylated allyl α-D-mannopyranoside, the corresponding disaccharide, trisaccharide, and even tetrasaccharide. nih.gov For example, the oligomerization of a β-D-mannopyranosyl allyl 1,2-orthoester yielded the α-(1→2) linked disaccharide and trisaccharide in 56% and 23% isolated yields, respectively, demonstrating a convenient route to these important structures. nih.gov

Table 2: Product Distribution from Oligomerization of a β-D-Mannopyranosyl Allyl 1,2-Orthoester nih.gov

| Product | Linkage | Isolated Yield (%) |

|---|---|---|

| Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside | N/A (Monomer) | Part of 56% |

| Allyl α-(1→2)-mannobioside (acetylated) | α-(1→2) | Part of 56% |

| Allyl α-(1→2)-mannotrioside (acetylated) | α-(1→2) | 23 |

| Allyl α-(1→2)-mannotetraoside (acetylated) | α-(1→2) | 6 |

Branched mannose structures, particularly the 3,6-branched trisaccharide core found in N-linked glycans, are of immense biological interest. The synthesis of these complex molecules often employs this compound as a key acceptor molecule.

A convergent and efficient strategy involves the initial regioselective protection of the primary hydroxyl group of this compound with a bulky silyl (B83357) group, such as tert-butyldiphenylsilyl (TBDPS), to form allyl 6-O-TBDPS-α-D-mannopyranoside. nih.govnih.gov This intermediate, possessing a 2,3,4-triol system, exhibits significantly higher reactivity at the 3-OH position. Glycosylation with a mannosyl trichloroacetimidate donor in the presence of a promoter like trimethylsilyl trifluoromethanesulfonate (TMSOTf) occurs almost exclusively at this C-3 hydroxyl. nih.govnih.gov The resulting disaccharide can then be deprotected at the C-6 position and subjected to a second glycosylation to install the second branch, yielding the desired 3,6-branched trisaccharide. nih.gov

This regioselective approach simplifies the synthesis by avoiding complex protecting group manipulations. The strategy can be extended by using disaccharide or trisaccharide donors to rapidly assemble even larger branched structures. nih.gov

The glycosidic bond-forming strategy involving sugar orthoesters is a powerful method for constructing 1,2-trans glycosidic linkages. While often isolated as by-products in glycosylation reactions, orthoesters can be intentionally formed and then rearranged under acidic conditions to yield the desired glycoside. ffame.org

This methodology is particularly effective in mannose chemistry for the synthesis of α-(1→2) linkages. nih.govresearchgate.netresearchgate.net The process involves the reaction of a glycosyl donor with an alcohol (the acceptor) to form a cyclic 1,2-orthoester intermediate. This intermediate then undergoes an acid-catalyzed rearrangement. The mechanism involves the dissociation of the orthoester to form a 1,2-acyloxonium ion, which is then attacked by the acceptor's hydroxyl group. ffame.org In the context of mannosides, this rearrangement preferentially leads to the formation of the α-glycosidic bond at the C-2 position of the acceptor mannoside. As detailed in section 2.1.3.1, this rearrangement can be exploited for the one-pot synthesis of short-chain α-(1→2) mannopyranosyl oligosaccharides from an allyl orthoester precursor. nih.gov

Enzymatic Synthesis Strategies

Enzymatic approaches offer high regio- and stereoselectivity under mild reaction conditions, making them attractive alternatives to purely chemical methods for glycosylation. Glycosyltransferases and glycosidases are the two main classes of enzymes employed for the synthesis of glycosidic bonds.

Glycosyltransferase-Mediated Approaches

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor, typically a nucleotide sugar, to an acceptor molecule. nih.gov These enzymes are known for their high specificity in forming glycosidic linkages with defined stereochemistry (α or β) and regiochemistry. sigmaaldrich.com The general reaction involves the transfer of a mannosyl group from a donor like GDP-mannose to an acceptor, such as allyl alcohol, to form allyl α-D-mannopyranoside.

While GTs are powerful tools for the synthesis of complex glycans, their application can be limited by the availability and cost of the required nucleotide sugar donors. nih.gov However, the reversibility of GT-catalyzed reactions can be exploited. This allows for the synthesis of various sugar nucleotides from more accessible donors, potentially broadening the applicability of this method. nih.gov Engineered GTs with altered substrate specificities are also being developed to expand the range of possible products. nih.gov

Table 1: Key Features of Glycosyltransferase-Mediated Synthesis

| Feature | Description |

| Enzyme Class | Glycosyltransferases (GTs) |

| Donor Substrate | Typically activated nucleotide sugars (e.g., GDP-mannose) |

| Acceptor Substrate | Allyl alcohol |

| Key Advantage | High regio- and stereoselectivity |

| Limitation | Availability and cost of nucleotide sugar donors |

Glycosidase-Catalyzed Transglycosylation

Glycosidases are enzymes that typically catalyze the hydrolysis of glycosidic bonds. However, under specific reaction conditions where the concentration of an acceptor alcohol is high and water activity is low, the reverse reaction, known as transglycosylation, can be favored. In this process, a glycosyl moiety is transferred from a donor to an acceptor other than water. lu.se

The synthesis of allyl mannosides through transglycosylation has been successfully demonstrated using various glycosidases. For instance, β-mannanases can catalyze the transfer of mannosyl units from manno-oligosaccharides or polymeric mannans to allyl alcohol. lu.selu.se Studies have shown that the efficiency of this process can be enhanced by using mutant enzymes. A double mutant of the Trichoderma reesei β-mannanase (TrMan5A) exhibited a higher propensity for transglycosylation with mannotetraose (B12350835) and allyl alcohol compared to the wild-type enzyme. researchgate.net

Table 2: Glycosidase-Catalyzed Synthesis of Allyl Mannosides

| Enzyme System | Donor Substrate | Acceptor Substrate | Key Finding | Reference |

| Trichoderma reesei β-mannanase (TrMan5A) | Mannotetraose / Galactomannan | Allyl alcohol | Wild-type enzyme produces allyl β-mannosides. | researchgate.net |

| TrMan5A double mutant (R171K/E205D) | Mannotetraose | Allyl alcohol | Superior transglycosylation propensity compared to wild-type. | researchgate.net |

| TrMan5A and Guar α-galactosidase (synergy) | Galactomannan | Allyl alcohol | 2.1-fold increase in allyl mannosides and simultaneous production of allyl galactopyranoside. | researchgate.net |

| Guar α-galactosidase (Aga27A) | Galactomannan | Allyl alcohol | Can utilize various acceptors, expanding the product portfolio. | lu.se |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to create efficient and selective synthetic routes. In the context of allyl α-D-mannopyranoside and its derivatives, enzymes are often used for regioselective protection or deprotection steps, which can be challenging to achieve through purely chemical means.

A common chemoenzymatic strategy involves the use of lipases for the regioselective acylation or deacylation of peracetylated sugars. For example, Candida rugosa lipase (B570770) (CRL) has been shown to be highly regioselective in hydrolyzing the primary acetyl group at the C-6 position of various peracetylated D-mannopyranosides, including those with an allyl group at the anomeric position. researchgate.netmdpi.com This enzymatic deprotection yields the corresponding 6-hydroxy derivative, which can then be used as a building block for the synthesis of more complex oligosaccharides. mdpi.com

The synthesis of allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is a key precursor in this chemoenzymatic approach. utupub.fi This peracetylated mannoside can then be subjected to lipase-catalyzed deacetylation. The regioselectivity of the lipase is influenced by the nature of the anomeric substituent. researchgate.net This method provides a straightforward route to monohydroxylated mannose building blocks, which are essential for the stepwise synthesis of oligosaccharides. mdpi.com

Table 3: Lipase-Catalyzed Regioselective Deacetylation of Peracetylated Mannosides

| Enzyme | Substrate | Position of Deprotection | Yield | Reference |

| Candida rugosa lipase (CRL) | Peracetylated α-D-mannopyranosides | C-6 | Good yields (50-81%) | mdpi.com |

| Candida rugosa lipase (CRL) | Peracetylated D-mannopyranoses | C-6 | Up to 95% | researchgate.net |

Solid-Phase Synthesis Techniques

Solid-phase synthesis has become a powerful tool for the assembly of oligosaccharides, offering advantages in terms of purification and automation. nih.gov In this approach, the growing oligosaccharide chain is attached to an insoluble polymer support, allowing for the easy removal of excess reagents and by-products by simple filtration.

The use of an allyl group as a linker to the solid support is a viable strategy in solid-phase oligosaccharide synthesis. A polystyrene resin functionalized with allyl alcohol groups has been developed for this purpose. acs.org This allows for the attachment of the first sugar residue to the resin via an allyl ether linkage. The allyl group can be stable to the conditions used for glycosylation and deprotection steps and can be cleaved at the end of the synthesis to release the target oligosaccharide.

Alternatively, the allyl group can be part of the first building block that is attached to a resin via a different linker. For example, a new allyl ester linker has been designed for the solid-phase synthesis of glycopeptides, which can be cleaved by Pd(0)-catalysis. tandfonline.com This strategy allows for the synthesis of complex structures in a convergent manner through the condensation of large, protected blocks on the solid support. tandfonline.com The choice of resin, such as Merrifield resin, and the linker is crucial for the success of the synthesis. mpg.de

Table 4: Components in Solid-Phase Synthesis of Oligosaccharides

| Component | Example/Description | Role in Synthesis | Reference |

| Solid Support | Polystyrene resin, Merrifield resin | Insoluble polymer to which the growing oligosaccharide is attached. | acs.orgmpg.de |

| Linker | Allyl alcohol functional group, Allyl ester linker | Connects the first sugar unit to the solid support and allows for final cleavage. | acs.orgtandfonline.com |

| Protecting Groups | Fmoc, Benzoyl, etc. | Temporarily mask hydroxyl groups to control regioselectivity during glycosylation. | nih.gov |

| Automation | Automated Glycan Assembly (AGA) | Enables rapid and efficient synthesis of complex oligosaccharides. | mpg.de |

Derivatization and Functionalization of Allyl Alpha D Mannopyranoside for Research Applications

Synthesis of Aglycone-Modified Derivatives

Modification of the aglycone (the non-sugar portion) of Allyl alpha-D-mannopyranoside is a key strategy for creating derivatives with tailored properties for research applications. These modifications can introduce linkers for attaching the mannoside to other biomolecules or surfaces, or elongate the aglycone to optimize spacing and interaction with biological targets.

Introduction of Linkers for Bioconjugation (e.g., C-linked, S-linked)

To enhance stability and create effective tools for studying carbohydrate-protein interactions, the native O-glycosidic bond can be replaced with more robust C-linked or S-linked analogues.

C-Glycosides : C-allyl α-D-mannopyranosides are important synthetic targets because the carbon-carbon bond makes them resistant to enzymatic hydrolysis. rsc.org The synthesis of these analogues provides a stable scaffold that can be further modified for applications such as the development of antagonists for bacterial lectins like FimH, a virulence factor in uropathogenic E. coli. rsc.org The preparation of C-allyl α-D-mannopyranosides can be achieved through various routes, with the Sakurai allylation of perbenzoylated precursors being a practical and effective method. rsc.org These C-linked derivatives serve as versatile building blocks for more complex structures. rsc.org

S-Glycosides : Thioglycosides, which feature a sulfur atom in the glycosidic linkage, are also more resistant to enzymatic cleavage compared to their O-linked counterparts. beilstein-journals.org This stability makes them attractive for the development of carbohydrate-based therapeutics and research probes. beilstein-journals.orgorganic-chemistry.org The synthesis of S-linked glycosides can be achieved through methods like the S-alkylation of an anomeric thiol group. For instance, an isothiourea-activated xyloside can be coupled with a triflate-activated arabinopyranoside to form a stable S-glycosidic bond. organic-chemistry.orgnih.gov This strategy allows for the site-selective incorporation of sulfur linkages into oligosaccharides, expanding the toolkit for creating glycomimetics. beilstein-journals.org

Heck Cross-Coupling Reactions for Aglycone Elongation

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction used to extend the aglycone of mannoside derivatives. mdpi.com This reaction typically involves the coupling of an alkene, such as the allyl group, with an aryl or vinyl halide. mdpi.com

In the context of mannoside derivatization, the Heck reaction has been successfully applied to C-allyl α-D-mannopyranosides to create elongated, aromatic structures. For example, a perbenzoylated C-allyl mannoside was converted into 1,1'-biphenyl analogues using a palladium-catalyzed Heck reaction. rsc.org Such derivatives have shown high affinity for bacterial targets, with binding constants in the low nanomolar range. rsc.org The reaction provides a reliable method for aglycone elongation, enhancing the structural diversity of mannoside-based compounds for biological screening.

Table 1: Example of Heck Cross-Coupling Reaction

| Reactant | Reagent/Catalyst | Product Type | Reference |

|---|

Metathesis Reactions for Side Chain Extension

Olefin metathesis is a highly versatile reaction for forming carbon-carbon double bonds and has been applied to carbohydrate chemistry for side chain extension and functionalization. beilstein-journals.orgraineslab.com Cross-metathesis (CM), in particular, is used to couple two different olefins, making it an effective tool for modifying the terminal allyl group of this compound.

This strategy allows for the introduction of new functional groups onto the aglycone. For instance, anomerically pure allyl glycosides can undergo cross-metathesis with functionalized olefins, such as para-(allyloxy)benzaldehyde dimethyl acetal, in the presence of a second-generation Grubbs-Hoveyda catalyst. raineslab.com This reaction extends the side chain and introduces a terminal aldehyde group, which can then be used for subsequent conjugation, such as immobilization on aminooxy-functionalized surfaces via oxime ligation. raineslab.com The reaction is often highly stereoselective, yielding exclusively the (E)-configured product. raineslab.com Another application is the homodimerization of alkenyl glycopyranosides, linking two sugar units through their side chains. rsc.org

Table 2: Example of Cross-Metathesis Reaction

| Reactant | Coupling Partner | Catalyst | Product Functionality | Reference |

|---|

Functionalization for Probing and Detection

To visualize and quantify the interactions of mannosides within biological systems, they can be conjugated with reporter molecules like biotin (B1667282) or fluorescent dyes. These probes are invaluable for a wide range of biochemical and cell-based assays.

Synthesis of Biotinylated Conjugates

Biotin is a vitamin that binds with extremely high affinity to the proteins avidin (B1170675) and streptavidin, making it an ideal tag for affinity-based detection and purification. Biotinylated mannoside probes can be used to study carbohydrate-binding proteins (lectins) and antibodies. raineslab.comnih.gov

The synthesis of these conjugates can be achieved by transforming a mannose-containing oligosaccharide into a derivative suitable for biotin attachment. For example, a disaccharide of β-D-mannopyranosyl-(1 → 2)-D-mannopyranose was chemically modified over six steps to create a biotinylated probe. nih.gov This probe was then used to assess the carbohydrate specificity of antibodies. nih.gov In another approach, well-defined biotinylated glycopolymers containing α-D-mannopyranoside residues were synthesized and used to functionalize gold nanoparticles. raineslab.com These nanoparticles were then used to study the specific interactions between mannose and the lectin Concanavalin A. raineslab.com

Development of Fluorescently Tagged Probes

Fluorescently tagged probes are essential tools for real-time visualization of biological processes using techniques like fluorescence microscopy. nih.gov The development of fluorescent mannoside probes allows for the direct imaging of their localization and interactions in living cells. nih.govnih.gov

The synthesis of these probes involves chemically linking a fluorophore to the mannoside structure. While specific examples for this compound are not detailed in the provided context, the general strategy involves modifying either the sugar ring or the aglycone to introduce a reactive group that can be coupled to a fluorescent dye. The choice of fluorophore depends on the specific application, considering factors like brightness, photostability, and excitation/emission wavelengths. These probes can be used to investigate the behavior of glycoconjugates in cell membranes and to monitor the activity of enzymes involved in glycan processing. nih.govnih.gov However, a potential challenge is that the addition of a large, unpolar fluorescent label can sometimes interfere with the biological activity or uptake of the glycoside.

Click Chemistry Functionalization Strategies

Click chemistry has emerged as a powerful tool for the efficient and specific modification of biomolecules, including carbohydrates. nih.gov The high efficiency, selectivity, and mild reaction conditions of click reactions make them particularly suitable for the derivatization of complex molecules like this compound. taylorfrancis.com Two prominent click chemistry strategies, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the thiol-ene reaction, have been successfully employed for its functionalization. taylorfrancis.comnih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction, forming a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne. acs.orgwikipedia.orgnih.gov To utilize this strategy with this compound, the allyl group can be chemically modified to introduce either an azide or an alkyne functionality. For instance, the terminal double bond of the allyl group can be subjected to transformations that lead to the formation of an azido (B1232118) or alkynyl derivative, which can then participate in CuAAC reactions with complementary functionalized molecules. This approach allows for the straightforward conjugation of a wide array of molecules, including fluorescent probes, peptides, and other carbohydrates, to the mannoside scaffold. nih.gov

The thiol-ene reaction is another highly efficient click reaction that proceeds via a radical-mediated addition of a thiol to a double bond. nih.gov The allyl group of this compound is a prime substrate for this transformation. nih.gov This reaction can be initiated by photoirradiation or thermal radical initiators and offers a facile method for introducing sulfur-linked functionalities. nih.govnih.gov A variety of thiols bearing different functional groups can be readily coupled to the mannoside, expanding the diversity of accessible derivatives. nih.gov

Preparation of Glycomimetics and Glycosidase Inhibitors

The functionalized derivatives of this compound are valuable precursors for the synthesis of glycomimetics and glycosidase inhibitors, which are crucial tools for studying carbohydrate-mediated biological processes and for the development of potential therapeutic agents. nih.govresearchgate.net

Glycomimetics are molecules that mimic the structure and/or function of natural carbohydrates. researchgate.net By employing click chemistry, diverse aglycone moieties can be attached to the mannose core via the stable triazole or thioether linkage, leading to the generation of libraries of glycomimetics. nih.gov These compounds can be designed to probe carbohydrate-protein interactions or to modulate biological pathways involving carbohydrate recognition.

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds and play critical roles in various physiological and pathological processes. Inhibitors of these enzymes are of significant interest in medicinal chemistry. The triazole ring formed through CuAAC is known to be a stable isostere of the amide bond and can interact with the active sites of enzymes. nih.gov Research has shown that 1-(α-D-mannopyranosyl)-1,2,3-triazoles, synthesized via click chemistry, exhibit inhibitory activity against α-mannosidases. nih.govnih.gov

Detailed research findings have demonstrated the potential of these click-chemistry-derived mannosides as selective glycosidase inhibitors. For example, a series of triazole conjugates derived from D-mannose were synthesized and evaluated for their inhibitory activity against α-mannosidases from different glycoside hydrolase (GH) families. nih.gov The results indicated that these compounds were selective inhibitors of a GH47 α-mannosidase, with IC50 values in the micromolar range. nih.gov

Research Findings on Glycosidase Inhibition by Triazole-Linked Mannosides

| Compound | Target Enzyme | Enzyme Family | IC50 (µM) |

| Phenyltriazole Conjugate | Aspergillus saitoi α1,2-mannosidase | GH47 | 50 |

| Phenyltriazole Conjugate | Jack bean α-mannosidase | GH38 | >5000 |

| Alkyltriazole Conjugate A | Aspergillus saitoi α1,2-mannosidase | GH47 | 100 |

| Alkyltriazole Conjugate A | Jack bean α-mannosidase | GH38 | >5000 |

| Alkyltriazole Conjugate B | Aspergillus saitoi α1,2-mannosidase | GH47 | 250 |

| Alkyltriazole Conjugate B | Jack bean α-mannosidase | GH38 | >5000 |

Data sourced from Poláková et al. (2015). nih.gov

The selectivity of these inhibitors is a crucial aspect of their potential therapeutic applications. The data in the table above clearly demonstrates that the triazole-linked mannosides exhibit significant selectivity for the GH47 family α-mannosidase over the GH38 family enzyme. nih.gov This selectivity is attributed to the specific interactions between the triazole moiety and the amino acid residues within the active site of the enzyme. nih.gov Molecular docking studies have suggested that the polar N=N moiety of the triazole ring plays a key role in these interactions. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. youtube.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the carbon-hydrogen framework, the connectivity of atoms, and the spatial arrangement of the molecule. youtube.combiosynth.com

The initial step in the structural elucidation of Allyl α-D-mannopyranoside involves acquiring 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment (chemical shift), neighboring protons (spin-spin splitting), and relative numbers (integration). youtube.com For Allyl α-D-mannopyranoside, distinct signals are expected for the anomeric proton (H-1), the other pyranose ring protons (H-2 to H-6), and the protons of the allyl group (-OCH₂-CH=CH₂).

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The anomeric carbon (C-1) typically resonates around 100 ppm, while the carbons of the allyl group and the other ring carbons appear at characteristic chemical shifts.

To definitively assign these signals, 2D NMR experiments such as ¹H-¹H Correlation Spectroscopy (COSY) are employed. COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds. youtube.comhmdb.ca This allows for the tracing of proton connectivity pathways throughout the mannose ring and the allyl group, confirming the molecular framework. For example, a cross-peak between the H-1 and H-2 signals would confirm their vicinal relationship.

Representative NMR Data for Allyl α-D-mannopyranoside Moiety

The following table contains typical, representative chemical shift values for the structural elucidation of Allyl α-D-mannopyranoside, based on data for α-D-mannopyranosides and allylic ethers. Actual experimental values may vary based on solvent and other conditions.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-1 | ~4.8-5.0 | C-1: ~99-101 |

| H-2 | ~3.8-4.0 | C-2: ~70-72 |

| H-3 | ~3.7-3.9 | C-3: ~71-73 |

| H-4 | ~3.6-3.8 | C-4: ~67-69 |

| H-5 | ~3.5-3.7 | C-5: ~73-75 |

| H-6a, H-6b | ~3.7-3.9 | C-6: ~61-63 |

| -O-CH ₂- | ~4.0-4.2 | -O-C H₂-: ~69-71 |

| -CH = | ~5.8-6.0 | -C H=: ~133-135 |

| =CH ₂ (cis) | ~5.1-5.3 | =C H₂: ~117-119 |

| =CH ₂ (trans) | ~5.2-5.4 |

While COSY establishes through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable for determining stereochemistry and conformation by identifying through-space correlations. The Nuclear Overhauser Effect (NOE) arises between protons that are in close spatial proximity (typically <5 Å), regardless of whether they are connected through bonds. pdx.edu

In the context of Allyl α-D-mannopyranoside, NOESY experiments are crucial for:

Confirming the α-Anomeric Configuration: A key NOE correlation is expected between the anomeric proton (H-1) and the axial H-2 proton, which is characteristic of an α-mannoside linkage.

Determining the Conformation of the Pyranose Ring: NOE correlations between axial protons on the same face of the ring (e.g., H-1, H-3, H-5) provide strong evidence for the preferred chair conformation.

Elucidating the Orientation of the Aglycone: The spatial relationship between the allyl group and the mannose ring can be determined. For instance, NOEs between the allylic methylene (B1212753) protons (-OCH₂-) and specific protons on the mannose ring (e.g., H-1 or H-2) define the preferred orientation around the glycosidic bond.

For medium-sized molecules where the NOE may be close to zero, the ROESY experiment is preferred as the Rotating-frame Overhauser Effect (ROE) is always positive. pdx.edu In a study on the closely related C-allyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranoside, NOESY experiments were instrumental in confirming the conformation. A strong NOE was observed between one of the allylic protons and protons H-3 and H-5 of the mannose ring, which unequivocally demonstrated that the C-linked mannoside existed in the desired ⁴C₁ conformation.

The magnitude of the scalar coupling constant (J-coupling) between two protons, particularly the three-bond vicinal coupling (³JHH), is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. This makes coupling constant analysis a powerful tool for determining the preferred conformation of the pyranose ring.

For a six-membered ring in a standard chair conformation (⁴C₁), the following is generally observed:

Large coupling constants (³J ≈ 8-10 Hz) are indicative of a trans-diaxial or a trans-diequatorial relationship between vicinal protons.

Small coupling constants (³J ≈ 1-4 Hz) suggest a gauche relationship, such as an axial-equatorial or equatorial-equatorial arrangement.

In the structural analysis of a perbenzoylated C-allyl α-D-mannopyranoside, the coupling constants for the H-4 proton signal provided clear evidence for the ring's conformation. The observation of large coupling constants for both J₃,₄ and J₄,₅ indicated trans-diaxial relationships between H-3/H-4 and H-4/H-5, respectively, confirming the ⁴C₁ chair conformation where these protons occupy axial positions.

Representative Coupling Constants for Conformational Analysis of a Mannopyranoside Analogue

| Coupling | Observed Value (Hz) | Inferred Dihedral Relationship | Conformational Significance |

|---|---|---|---|

| J₃,₄ | 9 | Trans-diaxial | Supports ⁴C₁ chair conformation |

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented to produce a spectrum of smaller product ions. hmdb.ca The resulting fragmentation pattern provides a fingerprint that is characteristic of the precursor ion's structure. hmdb.ca

For Allyl α-D-mannopyranoside, the fragmentation pathways are typically studied on a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The fragmentation of glycosides is well-characterized and generally proceeds through two main types of cleavage:

Glycosidic Bond Cleavage: This involves the breaking of the bond between the anomeric carbon and the glycosidic oxygen. For Allyl α-D-mannopyranoside, this would result in the loss of the allyl group (as allyl alcohol, C₃H₆O) or an allyloxy radical, leading to a prominent ion corresponding to the oxonium ion of the mannose ring.

Cross-Ring Cleavage: Following or in concert with glycosidic cleavage, the pyranose ring itself can fragment. These cleavages are designated with letters A, B, C, X, Y, and Z and provide detailed information about the structure of the carbohydrate core. hmdb.ca Analysis of these fragment ions helps confirm the identity of the sugar as mannose.

The specific fragmentation pattern can help distinguish between isomers and provides corroborating evidence for the structure determined by NMR.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of a compound's elemental composition and unambiguous molecular formula.

The molecular formula of Allyl α-D-mannopyranoside is C₉H₁₆O₆. biosynth.comsigmaaldrich.com Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated. An experimental measurement of the molecular ion's mass via HRMS that matches this theoretical value provides definitive confirmation of the molecular formula. For the related compound methyl alpha-D-mannopyranoside (C₇H₁₄O₆), the computed exact mass is 194.07903816 Da. nih.gov A similar level of precision would be expected for Allyl α-D-mannopyranoside, solidifying its elemental composition.

Calculated Exact Mass for Molecular Formula Confirmation

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides an additional dimension of separation to conventional mass spectrometry. nih.gov It separates gas-phase ions not only by their mass-to-charge ratio (m/z) but also based on their size, shape, and charge configuration, as measured by their collision cross-section (CCS). nih.gov This capability makes IMS-MS exceptionally well-suited for distinguishing between isomers—molecules with the same mass and elemental composition but different three-dimensional structures. nih.gov

Carbohydrate analysis presents a significant challenge due to the prevalence of isomers, including anomers (e.g., α and β configurations at the anomeric carbon), constitutional isomers (differing linkage positions), and stereoisomers (differing spatial arrangements of hydroxyl groups). nih.gov IMS-MS has proven effective at resolving such isomeric glycans with baseline or near-baseline resolution. mpg.debohrium.com The separation principle relies on the fact that different isomers often adopt distinct gas-phase conformations. More compact ions experience fewer collisions with a neutral buffer gas in the drift tube and thus travel faster, exhibiting shorter drift times than more elongated or sterically hindered isomers of the same m/z. nih.govnih.gov

In the context of Allyl α-D-mannopyranoside, IMS-MS offers a robust method for distinguishing it from its anomer, Allyl β-D-mannopyranoside. The different orientation of the allyl group at the anomeric carbon (axial in the α-anomer vs. equatorial in the β-anomer) would likely result in distinct, stable gas-phase conformations with different collision cross-sections, enabling their separation. This technique allows for the rapid quality control of synthetic carbohydrate samples, capable of detecting minor isomeric impurities as low as 1% or even 0.1%. bohrium.com

| Isomer Type | Structural Difference | Expected IMS-MS Outcome | Rationale |

|---|---|---|---|

| Anomers (α vs. β) | Configuration at the anomeric carbon (C1) | Separable | Different spatial orientation of the aglycone (allyl group) leads to distinct three-dimensional shapes and collision cross-sections (CCS). |

| Positional Isomers | Point of attachment of a substituent | Separable | Altered molecular shape results in different drift times. |

| Stereoisomers (e.g., Mannose vs. Glucose) | Configuration at one or more chiral centers (e.g., C2) | Separable | Different orientations of hydroxyl groups lead to unique intramolecular interactions and overall shapes, resulting in distinct CCS values. |

X-ray Crystallography for Solid-State Conformation and Protein-Ligand Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map and build an atomic model of the molecule, revealing bond lengths, angles, and its preferred conformation.

While a crystal structure for Allyl α-D-mannopyranoside itself is not widely reported, studies on the closely related C-glycoside analog, C-Allyl α-D-mannopyranoside, have confirmed its conformation through X-ray crystallography. These analyses show that the mannopyranoside ring adopts the stable 4C1 chair conformation. researchgate.net

The most powerful application of this technique in glycobiology is the structural elucidation of protein-ligand complexes. nih.gov Mannosides are recognized by a class of proteins called lectins, and understanding this interaction at the atomic level is crucial. The bacterial adhesin FimH, a lectin found on the tip of type 1 pili in uropathogenic E. coli, is a key therapeutic target for preventing urinary tract infections because it binds to mannosylated glycoproteins on host cells. nih.govplos.org

X-ray crystallography of FimH in complex with various α-D-mannosides reveals a highly specific binding pocket. plos.orgplos.org The mannose moiety is anchored through a network of hydrogen bonds with conserved amino acid residues. For instance, in the FimH binding site, the hydroxyl groups of the mannose ring form critical hydrogen bonds with residues such as Asp47, Asp54, and Asn135. The aglycone portion of the ligand, such as an alkyl or aryl group, typically extends into a hydrophobic region near the "tyrosine gate," formed by Tyr48 and Tyr137, contributing significantly to the binding affinity. researchgate.net The structural details obtained from these co-crystal structures provide a precise blueprint for the rational design of potent FimH antagonists. plos.org

| Parameter | Value |

|---|---|

| PDB ID | 4LOV rcsb.org |

| Method | X-Ray Diffraction rcsb.org |

| Resolution | 1.50 Å rcsb.org |

| Space Group | P 1 21 1 |

| Unit Cell Dimensions (a, b, c) | 39.1 Å, 43.9 Å, 46.1 Å |

| Unit Cell Angles (α, β, γ) | 90°, 108.6°, 90° |

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular Dichroism (CD) spectroscopy is an optical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. jascoinc.com Since carbohydrates like Allyl α-D-mannopyranoside are inherently chiral, CD spectroscopy is a sensitive probe of their structure and conformation in solution. creative-biostructure.comnih.gov

The CD spectrum of a carbohydrate is influenced by its electronic transitions, which for sugars typically occur in the vacuum ultraviolet (VUV) region below 200 nm. creative-biostructure.com These spectra are highly sensitive to the stereochemistry of the molecule, including the orientation of hydroxyl groups and the anomeric configuration (α vs. β). nih.gov Therefore, the CD spectrum serves as a unique fingerprint for a specific glycoside.

Furthermore, CD spectroscopy is an excellent tool for monitoring conformational changes. youtube.com Studies on mannose-containing disaccharides have shown that the CD spectrum can differ significantly between the solution state and a more rigid, solid state. nih.gov In solution, the molecule may be flexible, existing as an average of several conformations, which can result in a net cancellation of some CD signals. nih.gov However, when the molecule binds to a protein or is constrained in a film, it adopts a more defined conformation, leading to a distinct and often stronger CD signal. nih.gov

This property is particularly useful for studying the binding of Allyl α-D-mannopyranoside to a target protein, such as a lectin. Upon binding, conformational changes may occur in the carbohydrate ligand, the protein, or both. These changes can be monitored by observing shifts or intensity changes in the CD spectrum, providing valuable thermodynamic and kinetic information about the binding event. umich.edu

Cryo-Electron Microscopy (Cryo-EM) in Glycoconjugate Complex Analysis

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology for determining the high-resolution structures of large and complex biomolecular assemblies that are often intractable by X-ray crystallography. nih.govnih.gov The method involves flash-freezing purified samples in a thin layer of vitreous (non-crystalline) ice and imaging them with an electron microscope. shuimubio.com

While an individual molecule of Allyl α-D-mannopyranoside (molecular weight ~220 Da) is far too small for structural analysis by Cryo-EM, the technique is indispensable for studying the large glycoconjugates and protein complexes where this sugar plays a biological role. shuimubio.com Many cell-surface receptors and viral proteins are heavily glycosylated, and mannose is a key component of these glycans.

For example, Cryo-EM has been used to elucidate the structure of members of the mannose receptor family, such as DEC-205 (CD205). nih.govsemanticscholar.orgnih.gov These are large, multi-domain transmembrane proteins that mediate immune responses and pathogen recognition. nih.gov Cryo-EM studies have revealed their complex architecture, showing how their multiple C-type lectin-like domains are arranged to form a compact structure capable of recognizing specific glycan patterns. nih.govnih.gov Similarly, Cryo-EM has provided unprecedented insight into the structure of the oligosaccharyltransferase (OST) complex, the cellular machinery responsible for attaching N-linked glycans (which are built on a mannose core) to newly synthesized proteins. vai.org By providing near-atomic resolution models of these massive assemblies, Cryo-EM helps to explain the molecular basis of glycan recognition and processing in complex biological systems.

Computational and Theoretical Studies of Allyl Alpha D Mannopyranoside

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to explore the conformational landscape and dynamic behavior of molecules over time. For a flexible molecule like Allyl alpha-D-mannopyranoside, MD simulations provide atomic-level insights into the motion of the pyranose ring and the orientation of its substituents, particularly the aglycone allyl group.

The primary goal of MD simulations in this context is to sample the potential energy surface of the molecule to identify low-energy, stable conformations and the transitions between them. The conformational flexibility of mannosides is largely defined by the torsion angles of exocyclic groups and the puckering of the pyranose ring, which typically adopts a stable 4C1 chair conformation. For this compound, key flexibility is found around the glycosidic linkage (C1-O1-CH2-CH=CH2).

Research on related mannosyl compounds illustrates the insights that can be gained. For instance, a detailed conformational analysis of methyl α-D-mannopyranosyl-(1→6)-α-D-mannopyranoside using extensive MD simulations in water identified two primary conformational minima around the glycosidic linkage. nih.gov The simulations revealed the populations of different rotamers, showing that the gg conformer was present in approximately 96% of the structures, a finding that contrasted with previous data and highlighted the power of MD in refining structural understanding. nih.gov Such simulations for this compound would similarly map the conformational preferences of the C1-O-allyl linkage, which dictates how the allyl group is presented for interaction or further chemical modification.

Table 1: Typical Parameters for an MD Simulation of a Mannoside

| Parameter | Example Value/Setting | Purpose |

| Force Field | GLYCAM06, CHARMM36 | Defines the potential energy function and parameters for all atoms and bonds in the molecule. |

| Solvent Model | TIP3P Water | Creates an explicit solvent environment to mimic physiological conditions. |

| System Size | ~3000 atoms | Includes the mannoside molecule and a surrounding box of water molecules. |

| Temperature | 300 K | Maintained using a thermostat (e.g., Langevin) to simulate body temperature. |

| Pressure | 1 atm | Maintained using a barostat (e.g., Berendsen) for constant pressure simulation (NPT ensemble). |

| Simulation Time | 100-500 ns | The length of the simulation, determining the extent of conformational sampling. |

| Time Step | 2 fs | The interval between calculations of forces and positions. |

Quantum Mechanical (QM) Calculations for Electronic Structure and Reaction Mechanisms

Quantum mechanical (QM) calculations are employed to investigate the electronic structure of molecules from first principles, providing a level of detail that classical force fields cannot capture. For this compound, QM methods are essential for understanding the distribution of electrons, the stability of the glycosidic bond, and the mechanisms of potential reactions.

Methods like Density Functional Theory (DFT) are commonly used to perform geometry optimization, yielding the most stable three-dimensional structure of the molecule. These calculations also provide fundamental electronic properties, such as partial atomic charges, which describe how electron density is distributed across the molecule. This information is critical for accurately modeling electrostatic interactions and is often used as a basis for developing parameters for classical MD force fields. researchgate.netsemanticscholar.org

Furthermore, QM calculations can elucidate reaction mechanisms. For glycosides, a key area of interest is the cleavage of the glycosidic bond, a reaction catalyzed by glycoside hydrolase enzymes. nih.govcolab.ws Combined QM/Molecular Mechanics (QM/MM) simulations, where the reacting part of the system is treated with QM and the surrounding environment (like an enzyme or solvent) is treated with MM, can model the entire enzymatic reaction. nih.govacs.org These simulations can map the reaction pathway, identify the transition state structure, and calculate the activation energy barrier, explaining how enzymes achieve massive rate enhancements for breaking the otherwise stable glycosidic bond. colab.wsresearchgate.net

Table 2: Application of QM Methods to this compound

| QM Method | Property Calculated | Scientific Insight |

| Density Functional Theory (DFT) | Optimized molecular geometry | Provides the lowest-energy 3D structure. |

| DFT / Hartree-Fock | Partial atomic charges (e.g., RESP, Mulliken) | Determines electron distribution for electrostatic interactions and force field development. |

| DFT | Molecular orbitals (HOMO/LUMO) | Predicts sites of electrophilic and nucleophilic attack, indicating reactivity. |

| QM/MM Metadynamics | Reaction energy profile, transition state | Elucidates the mechanism and energetics of glycosidic bond cleavage. nih.gov |

| Ab initio methods | NMR chemical shifts and coupling constants | Aids in the precise interpretation of experimental NMR data for structural confirmation. nih.gov |

Docking Studies for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of one molecule (a ligand) to the binding site of another, typically a protein. nih.gov For this compound, docking studies are crucial for predicting its interactions with mannose-binding proteins, such as lectins, which play vital roles in cell recognition and pathogen binding.

The docking process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's carbohydrate recognition domain (CRD). Each generated "pose" is evaluated using a scoring function that estimates the binding free energy. The pose with the best score represents the most likely binding mode. Studies involving mannosides and lectins have successfully used docking to identify critical interactions. For example, docking of α-methyl-D-mannoside into the CRD of Canavalia bonariensis lectin revealed a network of hydrogen bonds with key residues like Asparagine, Tyrosine, Aspartic acid, and Arginine that stabilize the complex. jscimedcentral.com

Docking this compound into a lectin like DC-SIGN, a receptor involved in pathogen recognition, can predict its potential as an inhibitor. researchgate.net The results would highlight the specific hydrogen bonds between the mannose hydroxyl groups and the protein's polar residues, as well as potential hydrophobic interactions involving the allyl group. This information is invaluable for the rational design of more potent glycomimetic drugs. researchgate.net

Table 3: Key Aspects of Docking this compound

| Docking Component | Description | Example |

| Target Protein | Mannose-specific lectins or enzymes. | DC-SIGN, Concanavalin A, Arachis genus lectins. nih.govresearchgate.net |

| Docking Software | Algorithms that search for the best ligand pose. | AutoDock Vina, GOLD, Glide. |

| Scoring Function | Estimates the binding affinity (e.g., kcal/mol) for each pose. | Lower scores typically indicate better binding affinity. |

| Predicted Interactions | The specific non-covalent contacts stabilizing the complex. | Hydrogen bonds, Van der Waals contacts, hydrophobic interactions. jscimedcentral.com |

| Key Residues | Amino acids in the binding site forming crucial contacts. | Asn, Tyr, Asp, Arg, Gly. jscimedcentral.com |

Force Field Development and Validation for Mannose-Containing Systems

The accuracy of MD simulations is critically dependent on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of a system of atoms. Carbohydrates, with their numerous chiral centers and complex electronic effects (e.g., the anomeric effect), require specialized force fields for accurate modeling. nih.gov

Two of the most prominent and widely used force fields for carbohydrates are GLYCAM and the carbohydrate parameter set within CHARMM. nih.govnih.govglycam.org The development of these force fields is a meticulous process. Parameters for bond stretching, angle bending, dihedral rotations, and non-bonded interactions (van der Waals and electrostatic) are derived by fitting to high-level QM calculations and validated by ensuring that simulations can reproduce experimental data, such as crystal structures and NMR-derived conformational properties. researchgate.netnih.gov

The GLYCAM force fields are designed to be internally consistent and compatible with the broader AMBER force field for proteins and nucleic acids. nih.gov Similarly, the CHARMM carbohydrate force field is developed to be fully compatible with its counterparts for other biomolecules, enabling robust simulations of complex glycoproteins and other glycoconjugates. acs.orgnih.gov These validated force fields are essential for any meaningful simulation of systems containing this compound, ensuring that the resulting dynamics and interactions are physically realistic.

Table 4: Comparison of Major Carbohydrate Force Fields

| Feature | GLYCAM (e.g., GLYCAM06) | CHARMM (e.g., C36) |

| Parent System | AMBER | CHARMM |

| Parameter Source | Primarily fit to QM data (geometries, energies). | Fit to QM data and validated against experimental condensed-phase properties. nih.gov |

| Charge Model | RESP charges derived from ensemble-averaged QM calculations. | Charges optimized to reproduce interactions with water and QM data. researchgate.net |

| Validation | Comparison with NMR data (J-couplings, NOEs), crystal structures. | Validation against crystal data, solution NMR, and thermodynamic properties. acs.org |

| Coverage | Extensive library of monosaccharides and glycosidic linkages. glycam.org | Broad coverage of common monosaccharides, derivatives, and linkages to proteins. nih.gov |

Cheminformatics Approaches in Glycan Library Design

Cheminformatics applies computational and informational techniques to solve problems in chemistry, playing a significant role in the design and analysis of compound libraries for drug discovery and chemical biology. In glycobiology, these approaches are used to create and screen virtual libraries of carbohydrates to explore structure-activity relationships (SAR).

Designing a glycan library based on the this compound scaffold would involve creating a virtual collection of derivatives with modified structures. For example, the allyl group could be functionalized, or substitutions could be made on the pyranose ring. Cheminformatics tools can then be used to calculate a range of molecular properties (descriptors) for each compound in the virtual library, such as molecular weight, polarity, and shape. nih.gov

These libraries can be designed for diversity, to cover a broad chemical space, or focused, to optimize binding to a specific protein target. For instance, a library of this compound derivatives could be virtually screened against a panel of lectins. Cheminformatics platforms manage the vast amount of data generated, linking chemical structures to predicted binding affinities and other properties. This in silico approach allows researchers to prioritize a smaller, more promising set of compounds for chemical synthesis and experimental testing, accelerating the discovery of new probes or therapeutic leads. chemdiv.com

Table 5: Cheminformatics in the Design of a Mannoside-Based Library

| Approach | Application | Purpose |

| Library Enumeration | Systematically generate virtual derivatives of the lead scaffold. | Create a diverse set of related structures for in silico analysis. |

| Descriptor Calculation | Compute physicochemical properties (e.g., LogP, TPSA, rotatable bonds). | Characterize and filter the virtual library based on drug-like properties. |

| Virtual Screening | Dock the entire library against a protein target. | Identify compounds with high predicted binding affinity for prioritization. |

| SAR Analysis | Correlate structural features with predicted activity. | Understand which chemical modifications enhance or diminish activity. |

| Data Management | Store and organize structures, properties, and screening results. | Create a searchable database to support the discovery workflow. |

Investigations into Biological Recognition and Mechanistic Interactions

Lectin-Carbohydrate Binding Studies

Lectins are carbohydrate-binding proteins that play crucial roles in cell recognition, adhesion, and signaling. Mannose-specific lectins, in particular, are key to understanding physiological and pathological processes, including microbial infections.